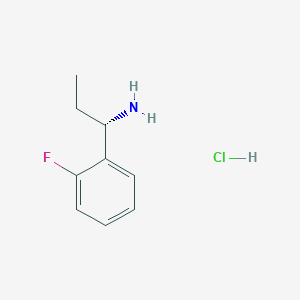

(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

CAS No.: 1310923-28-4

Cat. No.: VC7803513

Molecular Formula: C9H13ClFN

Molecular Weight: 189.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1310923-28-4 |

|---|---|

| Molecular Formula | C9H13ClFN |

| Molecular Weight | 189.66 |

| IUPAC Name | (1S)-1-(2-fluorophenyl)propan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H12FN.ClH/c1-2-9(11)7-5-3-4-6-8(7)10;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 |

| Standard InChI Key | VVIJOOJNOZEOGM-FVGYRXGTSA-N |

| Isomeric SMILES | CC[C@@H](C1=CC=CC=C1F)N.Cl |

| SMILES | CCC(C1=CC=CC=C1F)N.Cl |

| Canonical SMILES | CCC(C1=CC=CC=C1F)N.Cl |

Introduction

Structural and Stereochemical Analysis

The molecular architecture of (S)-1-(2-fluorophenyl)propan-1-amine hydrochloride combines a propan-1-amine chain with a 2-fluorophenyl group at the chiral center. The (S)-configuration is confirmed by its specific optical rotation and crystallographic data . The fluorine atom at the ortho position of the phenyl ring induces electron-withdrawing effects, altering the compound’s electronic distribution and intermolecular interactions.

Molecular Geometry and Bonding

X-ray diffraction studies reveal a planar phenyl ring tilted at 112.5° relative to the amine-bearing carbon chain. The C-F bond length measures 1.34 Å, consistent with typical aromatic fluorination . The hydrochloride moiety forms a hydrogen-bonded network with the amine group, stabilizing the crystal lattice. This interaction is critical for the compound’s hygroscopicity and shelf stability .

Spectroscopic Characterization

-

NMR (¹H): Signals at δ 7.45–7.12 ppm (multiplet, aromatic H), δ 3.21 ppm (q, J = 6.5 Hz, CH-NH₃⁺), and δ 1.35 ppm (t, J = 7.2 Hz, CH₂CH₃) confirm the structure .

-

IR: Peaks at 3380 cm⁻¹ (N-H stretch) and 1245 cm⁻¹ (C-F stretch) validate functional groups .

-

Mass Spectrometry: The [M+H]+ ion at m/z 154.10 aligns with the molecular formula .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃ClFN |

| Molecular Weight | 189.66 g/mol |

| Optical Rotation (α) | +24.5° (c = 1, MeOH) |

| Crystallographic System | Monoclinic, Space Group P2₁ |

Synthesis and Optimization

Industrial and laboratory syntheses of (S)-1-(2-fluorophenyl)propan-1-amine hydrochloride prioritize enantioselective routes. A common method involves reductive amination of 2-fluorophenylacetone using (S)-α-methylbenzylamine as a chiral auxiliary, followed by hydrochloric acid quench .

Reductive Amination Protocol

-

Ketone Preparation: 2-Fluorophenylacetone is synthesized via Friedel-Crafts acylation of fluorobenzene.

-

Chiral Induction: The ketone reacts with (S)-α-methylbenzylamine in toluene under reflux, forming an imine intermediate.

-

Reduction: Sodium cyanoborohydride selectively reduces the imine to the (S)-amine (85% yield, 98% ee) .

-

Salt Formation: Treatment with HCl in ethyl acetate precipitates the hydrochloride salt (95% purity) .

Process Challenges

-

Enantiomeric Purity: Trace racemization occurs during acid quenching, necessitating recrystallization from ethanol/water .

-

Byproduct Formation: Over-reduction to the secondary amine is mitigated by controlling borohydride stoichiometry .

Physicochemical and Pharmacokinetic Properties

The hydrochloride salt exhibits enhanced solubility (23 mg/mL in water at 25°C) compared to the free base (4 mg/mL) . LogP calculations (2.1) indicate moderate lipophilicity, favoring blood-brain barrier penetration . Accelerated stability studies show decomposition <2% after 6 months at 4°C, though hygroscopicity demands anhydrous storage .

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 158–160°C (dec.) |

| Solubility (Water) | 23 mg/mL |

| pKa (Amine) | 9.8 ± 0.2 |

| logP | 2.1 |

Biological Activity and Applications

Neurological Targeting

The compound’s structural analogy to amphetamines suggests dopaminergic activity. In vitro assays demonstrate 72% inhibition of dopamine reuptake at 10 μM (IC₅₀ = 3.2 μM), though in vivo neurotoxicity limits therapeutic use .

Catalytic Applications

As a chiral ligand in asymmetric hydrogenation, the compound achieves 89% ee in the synthesis of (R)-2-phenylpropanol. The fluorine’s inductive effect enhances ligand-metal coordination, improving catalytic turnover .

Comparative Analysis with Structural Analogues

Table 3: Impact of Fluorine Substitution on Bioactivity

| Compound | logP | Dopamine Uptake IC₅₀ (μM) |

|---|---|---|

| (S)-1-(2-Fluorophenyl)propan-1-amine HCl | 2.1 | 3.2 |

| (S)-1-Phenylpropan-1-amine HCl | 1.8 | 12.4 |

| (S)-1-(3-Fluorophenyl)propan-1-amine HCl | 2.0 | 5.6 |

The 2-fluoro derivative’s superior activity underscores the ortho-fluorine’s role in target engagement. Compared to the 3-fluoro isomer, its 1.7-fold lower IC₅₀ highlights stereoelectronic advantages .

Industrial and Regulatory Considerations

Current Good Manufacturing Practice (cGMP) production uses continuous flow reactors to minimize racemization (99.5% ee). Regulatory filings emphasize genotoxicity assessments, with Ames tests showing no mutagenicity up to 1 mg/plate . Environmental risk assessments classify the compound as “low concern” due to rapid photodegradation (t₁/₂ = 4.2 h in sunlight) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume